molecular formula C9H9NO3S B14457679 2-Benzoyl-1,2-thiazetidine 1,1-dioxide CAS No. 69462-91-5

2-Benzoyl-1,2-thiazetidine 1,1-dioxide

Cat. No.: B14457679
CAS No.: 69462-91-5
M. Wt: 211.24 g/mol
InChI Key: XLLMJOHDEIURNN-UHFFFAOYSA-N
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Description

2-Benzoyl-1,2-thiazetidine 1,1-dioxide is a compound belonging to the class of thiazetidine dioxides. This compound is characterized by a thiazetidine ring, which is a four-membered ring containing sulfur and nitrogen atoms, with a benzoyl group attached to it. The presence of the sulfone group (1,1-dioxide) adds to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Benzoyl-1,2-thiazetidine 1,1-dioxide typically involves several steps:

    Starting Material: The synthesis often begins with S-benzyl-β-homocysteine.

    Oxidative Chlorination: This step involves the oxidative chlorination of the starting material.

    Ring Closure: The chlorinated intermediate undergoes ring closure with ammonia to form the thiazetidine ring.

    Silylation: The resulting compound is then silylated to protect the functional groups.

    Desilylation: The silylated compound is desilylated using TBAF in THF to yield the final product.

Chemical Reactions Analysis

2-Benzoyl-1,2-thiazetidine 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromoacetates for alkylation and acyl chlorides for acylation. The major products formed from these reactions are sulfonic acids and sulfonamides.

Scientific Research Applications

2-Benzoyl-1,2-thiazetidine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,2-thiazetidine 1,1-dioxide involves its interaction with microbial cell walls, leading to the disruption of cell wall synthesis. This is similar to the mechanism of action of β-lactam antibiotics, where the compound targets the penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting their function and leading to cell lysis .

Comparison with Similar Compounds

2-Benzoyl-1,2-thiazetidine 1,1-dioxide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its benzoyl group, which imparts distinct chemical properties and reactivity compared to its analogues.

Properties

CAS No.

69462-91-5

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

(1,1-dioxothiazetidin-2-yl)-phenylmethanone

InChI

InChI=1S/C9H9NO3S/c11-9(8-4-2-1-3-5-8)10-6-7-14(10,12)13/h1-5H,6-7H2

InChI Key

XLLMJOHDEIURNN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)N1C(=O)C2=CC=CC=C2

Origin of Product

United States

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